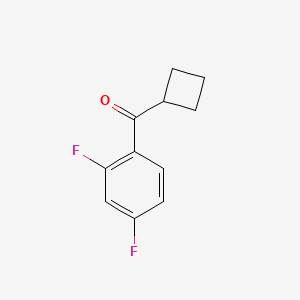

Cyclobutyl 2,4-difluorophenyl ketone

説明

Cyclobutyl 2,4-difluorophenyl ketone is a chemical compound that is part of a broader class of cyclobutyl ketones. These compounds are characterized by a cyclobutane ring attached to a ketone functional group. The specific substitution pattern of the phenyl ring with two fluorine atoms at the 2 and 4 positions can influence the reactivity and physical properties of the molecule.

Synthesis Analysis

The synthesis of cyclobutyl ketones can be approached through various methods. One such method involves the ring enlargement reaction of 2-(1-alkenyl)-1-cyclobutyl ketones, which provides a pathway to 4-acyl-1-cyclohexenes . Another approach is the formal γ-C-H functionalization of cyclobutyl ketones, leading to cis-1,3-difunctionalized cyclobutanes . This method utilizes a sequential C-H/C-C functionalization strategy, starting from cyclobutyl aryl ketones. Additionally, the Lewis acid-catalyzed intermolecular [4 + 2] cycloaddition of 3-alkoxycyclobutanones to aldehydes and ketones is another synthetic route that can potentially be adapted for the synthesis of this compound .

Molecular Structure Analysis

The molecular structure of cyclobutyl ketones is influenced by the cyclobutane ring, which imparts strain due to its small ring size. This strain can affect the reactivity of the ketone group. The presence of fluorine atoms on the phenyl ring can also influence the electronic properties of the molecule, potentially stabilizing certain intermediates or transition states during chemical reactions .

Chemical Reactions Analysis

Cyclobutyl ketones participate in various chemical reactions. For instance, they can undergo [3+2] cycloadditions with olefins under visible light photocatalysis to form highly substituted cyclopentane ring systems . They can also be involved in Friedel-Crafts-type cyclization reactions, which can be used to construct fused polycyclic systems . The reactivity of these ketones can be further explored in the context of regioselective synthesis, as demonstrated by the cyclization of 2-(3-hydroxyphenyl)ethyl ketone O-2,4-dinitrophenyloximes to yield quinolin-8-ols .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclobutyl ketones are influenced by the substituents on the cyclobutane ring and the aromatic ring. The fluorine atoms on the phenyl ring can affect the compound's polarity, boiling point, and solubility. The cyclobutane ring contributes to the molecule's overall stability and reactivity. The synthesis methods and reactions discussed provide insights into the potential reactivity and applications of this compound, although specific physical property data for this compound is not directly provided in the papers .

科学的研究の応用

Synthetic Applications

Convenient Access to Cyclobutenones : Research by Alcaide, Almendros, and Lázaro-Milla (2019) illustrates a regioselective synthesis method for 2,3-disubstituted-cyclobutenones from iodoalkynes, applicable in creating synthons for β-lactams, phthalazines, and other cyclic compounds. This method highlights the synthetic utility of cyclobutenones, potentially including derivatives of Cyclobutyl 2,4-difluorophenyl ketone, in medicinal chemistry and drug synthesis (Alcaide, Almendros, & Lázaro-Milla, 2019).

Dehydrogenative Silylation of Ketones : Ozawa et al. (2001) developed a method for dehydrogenative silylation of ketones, producing silyl enol ethers with high yields. This process, catalyzed by diphosphinidenecyclobutene-coordinated platinum(II) complexes, underlines the role of cyclobutyl ketones in synthesizing organosilicon compounds, which are crucial in materials science and organic synthesis (Ozawa et al., 2001).

Cyclobutane Scaffolds in Medicinal Chemistry : Wierzba, Gryko, and Gryko (2021) explored the acylation of electrophilic strained molecules to generate cyclobutyl ketones, demonstrating the medicinal chemistry interest in cyclobutane's strained, three-dimensional structure for its potential to introduce new substituent patterns (Wierzba, Gryko, & Gryko, 2021).

Chemical Stability and Reactivity

Electrophilicity of Cyclobutenones : A study on NMR parameters by Frimer, Sharon, and Gottlieb (2003) provided insight into the electrophilicity of cyclobutenones, indicating low electrophilicity of the carbonyl moiety in cyclobutyl ketones due to strong double bond character. This information is crucial for understanding the reactivity and potential applications of this compound in synthetic chemistry (Frimer, Sharon, & Gottlieb, 2003).

Antimicrobial Activity

Novel Benzofuran Derivatives : Koca et al. (2005) described the synthesis and antimicrobial activity of cyclobutyl benzofuran derivatives, offering a perspective on the antimicrobial potential of this compound-related compounds (Koca, Ahmedzade, Cukurovalı, & Kazaz, 2005).

作用機序

Target of Action

It’s known that this compound is used in the suzuki–miyaura cross-coupling reaction , which suggests that its targets could be the transition metal catalysts used in these reactions.

Mode of Action

In the context of the Suzuki–Miyaura cross-coupling reaction, the compound might interact with the transition metal catalysts to form new carbon-carbon bonds

Biochemical Pathways

Given its use in suzuki–miyaura cross-coupling reactions , it can be inferred that it plays a role in the synthesis of complex organic compounds.

生化学分析

Biochemical Properties

Cyclobutyl 2,4-difluorophenyl ketone plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as beta-hydroxybutyrate dehydrogenase (BDH1), which is involved in ketone body metabolism . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, this compound may interact with other biomolecules, including proteins and cofactors, influencing their function and stability.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can alter the activity of signaling molecules such as NF-κB, which plays a crucial role in inflammation and immune response . Furthermore, this compound may impact gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in metabolic pathways and cellular stress responses.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with . For example, by binding to the active site of BDH1, this compound can inhibit the enzyme’s activity, thereby affecting ketone body metabolism . Additionally, this compound may induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to alterations in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its degradation products may have different biochemical properties. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular metabolism and gene expression, highlighting the importance of understanding its temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular metabolism and function . At higher doses, this compound can induce toxic or adverse effects, including oxidative stress and inflammation . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways, including ketone body metabolism . It interacts with enzymes such as BDH1, which plays a crucial role in the conversion of ketone bodies to acetyl-CoA . This compound can also affect metabolic flux and metabolite levels by modulating the activity of key enzymes and regulatory proteins involved in metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound, affecting its bioavailability and activity. Understanding the transport mechanisms of this compound is essential for elucidating its role in cellular processes and its potential therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function . It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. The subcellular localization of this compound is crucial for understanding its biochemical properties and its effects on cellular function.

特性

IUPAC Name |

cyclobutyl-(2,4-difluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2O/c12-8-4-5-9(10(13)6-8)11(14)7-2-1-3-7/h4-7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFUBSOCKJIWUSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)C2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642551 | |

| Record name | Cyclobutyl(2,4-difluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898791-26-9 | |

| Record name | Cyclobutyl(2,4-difluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。